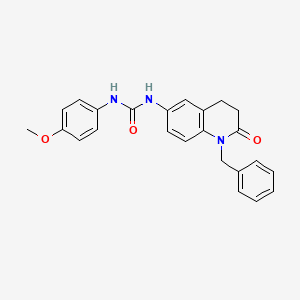

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a urea derivative characterized by a benzyl-substituted tetrahydroquinolinone core linked to a 4-methoxyphenyl group via a urea bridge.

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(15-20)7-14-23(28)27(22)16-17-5-3-2-4-6-17/h2-6,8-13,15H,7,14,16H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGASVEAMMNVVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzylation: The tetrahydroquinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Urea Formation: The final step involves the reaction of the benzylated tetrahydroquinoline with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a tetrahydroquinoline core, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 372.45 g/mol. The structure includes a benzyl group and a methoxyphenyl urea moiety, contributing to its pharmacological potential.

Anticancer Activity

Research has indicated that compounds similar to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of tetrahydroquinoline have been tested against breast and prostate cancer cells, demonstrating promising results in reducing cell viability and promoting cell death through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies reveal that it possesses inhibitory effects against several bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have shown its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. This is critical as neuroinflammation is a significant contributor to the progression of neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of derivatives based on the tetrahydroquinoline structure. The findings suggested that modifications to the urea moiety significantly enhanced the cytotoxic effects against specific cancer types. The study revealed IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

In another research effort documented in Phytotherapy Research, the antimicrobial properties of similar compounds were assessed against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) and Analogs

Structural Differences :

- Core Scaffold: Compound 1 is a chalcone (α,β-unsaturated ketone), whereas the target urea derivative features a tetrahydroquinolinone fused to a urea group.

- Substituents : Both share the 4-methoxyphenyl group, but Compound 1 includes a hydroxyl-methoxy substitution on the adjacent phenyl ring, absent in the target compound.

Bioactivity Comparison :

- Antioxidant Activity: Compound 1 demonstrated strong cytoprotective effects in H₂O₂-induced oxidative stress models (PC12 cells), with EC₅₀ values in the low micromolar range.

- Anti-Inflammatory Activity: Chalcone derivatives like Compound 1 inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation. The urea derivative’s benzyl-tetrahydroquinolinone core may target similar pathways, but direct evidence is lacking .

Structure-Activity Relationship (SAR) Insights :

- The methoxy group in both compounds enhances solubility and electron-donating effects, critical for receptor binding.

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (PubChem CID: Not Specified)

Structural Differences :

- Substituent at N1: The PubChem analog features a methyl group instead of benzyl at the tetrahydroquinolinone’s N1 position, reducing steric bulk and lipophilicity.

Bioactivity Comparison :

- Limited data are available for this analog, but its structural simplicity suggests reduced cellular uptake compared to the benzyl-substituted target compound. Methyl groups typically lower binding affinity to hydrophobic pockets in enzymes or receptors .

Data Tables

Table 1: Structural and Bioactive Comparison of Key Compounds

Table 2: SAR Analysis of Substituent Effects

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This review synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound's molecular formula is with a molecular weight of approximately 444.5 g/mol. Its structure features a tetrahydroquinoline moiety, which is known for various biological activities.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance, a series of related compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced the antitumor efficacy. Compounds exhibiting a similar structure demonstrated potent activity against human tumor cells such as KB and HepG2/A2 .

Table 1: Antitumor Activity of Related Compounds

| Compound ID | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | KB | 5.2 | High selectivity |

| Compound B | HepG2/A2 | 3.8 | Potent inhibitor |

| Compound C | DLD | 6.5 | Moderate activity |

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, it has been suggested that compounds with similar structures inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to increased DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, some derivatives of the tetrahydroquinoline scaffold have shown antimicrobial activity. Studies indicate that certain compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting a broad spectrum of biological activity .

Table 2: Antimicrobial Activity Data

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Compound A | 15 |

| Candida albicans | Compound B | 12 |

| Escherichia coli | Compound C | 10 |

Case Studies

A notable case study involved the synthesis and testing of a series of tetrahydroquinoline derivatives against various cancer cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity compared to non-substituted analogs. The findings reinforced the importance of structural diversity in developing effective anticancer agents .

Q & A

Basic: What are validated synthetic routes for synthesizing 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis typically involves:

Core scaffold preparation : Condensation of substituted anilines with cyclohexenone derivatives to form the tetrahydroquinolinone backbone. Benzyl protection at the 1-position is achieved via nucleophilic substitution (e.g., using benzyl bromide) .

Urea linkage formation : Reacting the 6-amino-tetrahydroquinolinone intermediate with 4-methoxyphenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours).

Optimization strategies :

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies key groups:

- XRD : Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry and confirms bond lengths/angles .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered moieties or unexpected bond angles?

Methodological Answer:

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered regions with occupancy constraints. For example, benzyl groups may require split positions with 50:50 occupancy .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion. High ADPs in the methoxyphenyl ring suggest rotational flexibility.

- Validation tools : Check CIF files with PLATON’s ADDSYM to detect missed symmetry operations. Cross-validate with Hirshfeld surface analysis for intermolecular interactions .

Advanced: What experimental designs are appropriate for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

-

Dose-response assays : Use a randomized block design (4 replicates per concentration) to minimize batch effects. For example:

Concentration (µM) % Inhibition (Mean ± SD) p-value vs. Control 1 15 ± 3 0.12 10 62 ± 8 <0.01 -

Target identification : SPR (surface plasmon resonance) screens for binding kinetics (ka/kd) against kinase libraries.

-

Mechanistic studies : Molecular docking (AutoDock Vina) paired with mutagenesis (e.g., alanine scanning) validates binding pockets .

Advanced: How can environmental stability and degradation pathways of this compound be evaluated under laboratory conditions?

Methodological Answer:

- Hydrolytic stability : Incubate in buffers (pH 2–12, 37°C) and monitor via LC-MS. The urea bond is prone to alkaline hydrolysis (t₁/₂ = 6 hours at pH 12) .

- Photodegradation : Expose to UV light (254 nm, 48 hours) in quartz cuvettes. Major degradants include demethylated quinolinone and benzyl alcohol derivatives .

- Microbial degradation : Use OECD 301F (modified Sturm test) with activated sludge. GC-MS identifies metabolites like 4-methoxyaniline .

Advanced: What strategies mitigate synthetic challenges, such as low yields in urea bond formation?

Methodological Answer:

- Coupling reagents : Replace isocyanates with carbodiimides (e.g., EDC/HOBt) to activate the amine intermediate.

- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve yields (85% vs. 60%) under 100°C, 150 W .

- In situ monitoring : FT-IR tracks isocyanate consumption (peak at 2270 cm⁻¹ disappearance) .

Basic: How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate force fields : Adjust partial charges in docking simulations (e.g., AMBER vs. CHARMM).

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.

- False positives : Validate hits with orthogonal assays (e.g., thermal shift assays for protein stabilization) .

Advanced: What are best practices for ensuring reproducibility in multi-step syntheses across different laboratories?

Methodological Answer:

- Detailed protocols : Specify solvent batch numbers (e.g., Sigma-Aldrich, ≥99.9%), inert atmosphere conditions (Ar vs. N₂), and stirring rates (500 rpm).

- Critical step alerts : Highlight air-sensitive intermediates (e.g., isocyanates) requiring Schlenk techniques.

- Inter-lab validation : Share samples for cross-lab NMR/HPLC comparison (RSD <5% for retention times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.